9,10-Anthracenedione, 1-hydroxy-4-methoxy-
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Overview
Description
1-Hydroxy-4-methoxyanthracene-9,10-dione is an organic compound belonging to the anthraquinone family Anthraquinones are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxy-4-methoxyanthracene-9,10-dione can be synthesized through several methods. One common approach involves the methylation of 1,4-dihydroxyanthraquinone. The reaction typically uses methyl iodide as the methylating agent in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF). The reaction is carried out at room temperature, resulting in the formation of 1-hydroxy-4-methoxyanthracene-9,10-dione .
Industrial Production Methods: While specific industrial production methods for 1-hydroxy-4-methoxyanthracene-9,10-dione are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring environmental and safety compliance.
Chemical Reactions Analysis
1-Hydroxy-4-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinone structure back to hydroquinone derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or amines in the presence of a base can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted anthraquinones, which can exhibit different biological and chemical properties .
Scientific Research Applications
1-Hydroxy-4-methoxyanthracene-9,10-dione has several scientific research applications:
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and chemical kinetics.
Biology:
- Investigated for its potential cytotoxic effects on cancer cell lines, such as MCF-7 (breast cancer) and Hep-G2 (liver cancer) .
Medicine:
- Explored for its potential use in developing anticancer drugs due to its cytotoxic properties.
- Studied for its antimicrobial and antifungal activities .
Industry:
- Utilized in the production of dyes and pigments.
- Applied in the development of photoimaging materials .
Mechanism of Action
The mechanism of action of 1-hydroxy-4-methoxyanthracene-9,10-dione involves its interaction with cellular components, leading to cytotoxic effects. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can generate reactive oxygen species (ROS), causing oxidative stress and damage to cellular structures .
Molecular Targets and Pathways:
DNA: Intercalation into DNA strands, inhibiting replication and transcription.
ROS Generation: Induction of oxidative stress, leading to apoptosis (programmed cell death).
Comparison with Similar Compounds
1,4-Dihydroxyanthraquinone: A precursor in the synthesis of various anthraquinone derivatives.
1,4-Dimethoxyanthracene-9,10-dione: Another derivative with similar chemical properties but different biological activities.
Uniqueness: 1-Hydroxy-4-methoxyanthracene-9,10-dione stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity.
Properties
CAS No. |
7336-64-3 |
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Molecular Formula |
C15H10O4 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
1-hydroxy-4-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C15H10O4/c1-19-11-7-6-10(16)12-13(11)15(18)9-5-3-2-4-8(9)14(12)17/h2-7,16H,1H3 |
InChI Key |
LXLSOGUOWDOXMC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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